Triphenyl(propyl)phosphonium iodide

Vue d'ensemble

Description

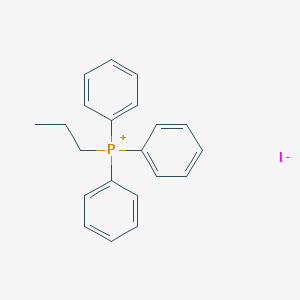

Triphenyl(propyl)phosphonium iodide (CAS: 14350-50-6; EINECS: 240-056-5) is a quaternary phosphonium salt with the molecular formula C₂₁H₂₂IP and a molecular weight of 432.29 g/mol . Structurally, it consists of a propyl group bonded to a phosphorus atom, which is further linked to three phenyl rings, with an iodide counterion. This compound is classified as an intermediate in organic synthesis, particularly in phase-transfer catalysis and ionic liquid applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(propyl)phosphonium iodide typically involves the reaction of triphenylphosphine with 1-iodopropane. The reaction is carried out in an appropriate solvent such as toluene or xylene, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Ph3P+CH3CH2CH2I→Ph3P+CH2CH2CH3I−

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave irradiation to accelerate the reaction. This method has been shown to produce high yields and purity of the desired product in a short amount of time .

Analyse Des Réactions Chimiques

Types of Reactions: Triphenyl(propyl)phosphonium iodide primarily undergoes substitution reactions. One of the most notable reactions is the formation of ylides, which are intermediates in the Wittig reaction. The compound can also participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Wittig Reaction: Involves the reaction of the phosphonium ylide with aldehydes or ketones to form alkenes.

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution of the iodide ion.

Major Products:

Wittig Reaction: The major product is an alkene, along with triphenylphosphine oxide as a byproduct.

Nucleophilic Substitution: The major products depend on the nucleophile used but typically include substituted phosphonium salts.

Applications De Recherche Scientifique

Triphenyl(propyl)phosphonium iodide has diverse applications in scientific research:

Organic Synthesis: Used as a precursor for the synthesis of ylides in the Wittig reaction, which is crucial for the formation of alkenes.

Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.

Material Science: Utilized in the preparation of polymer-supported phosphonium salts, which have applications in catalysis and material synthesis.

Mécanisme D'action

The primary mechanism of action for triphenyl(propyl)phosphonium iodide involves the formation of ylides. The phosphonium ion stabilizes the carbanion formed during the reaction, allowing it to act as a nucleophile. This nucleophilic ylide can then react with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism .

Comparaison Avec Des Composés Similaires

Key Properties :

- Appearance : Off-white to pale yellow crystalline powder.

- Melting Point : 190–194°C .

- Purity : ≥98% (typical assay).

- Hazards : Associated with skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Similar Phosphonium Salts

Structural and Molecular Comparisons

Phosphonium salts differ primarily in their alkyl/aryl substituents and counterions. Below is a comparison of triphenyl(propyl)phosphonium iodide with analogs:

| Compound Name | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₂₁H₂₂IP | 14350-50-6 | 432.29 | Propyl chain, iodide counterion |

| Methyltriphenylphosphonium iodide | C₁₉H₁₈IP | 2065-66-9 | 404.23 | Methyl group, iodide counterion |

| Ethyltriphenylphosphonium iodide | C₂₀H₂₀IP | N/A | 418.25 | Ethyl chain, iodide counterion |

| Isopropyltriphenylphosphonium iodide | C₂₁H₂₂IP | 24470-78-8 | 432.29 | Branched isopropyl group, iodide |

| Triphenylhexadecylphosphonium iodide | C₃₄H₅₄IP | N/A | 620.58 | Long hexadecyl chain, iodide |

| Triphenyl(propyl)phosphonium bromide | C₂₁H₂₂BrP | 6228-47-3 | 385.28 | Bromide counterion, lower molecular weight |

Key Observations :

- Alkyl Chain Length and Branching : Propyl (linear) vs. isopropyl (branched) chains influence solubility and reactivity. Longer chains (e.g., hexadecyl) enhance lipophilicity, affecting biological activity .

- Counterion Effects : Iodide salts generally exhibit higher nucleophilicity compared to bromide analogs, making them more reactive in SN2 reactions .

Commercial Availability

Activité Biologique

Triphenyl(propyl)phosphonium iodide (TPP-I) is an organophosphorus compound recognized for its unique biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the synthesis, biological mechanisms, and research findings related to TPP-I, supported by data tables and case studies.

1. Chemical Structure and Synthesis

This compound consists of a phosphonium ion attached to three phenyl groups and one propyl group, with iodide serving as the counterion. This compound is primarily synthesized through the reaction of triphenylphosphine with propyl iodide.

Synthesis Overview

- Reactants : Triphenylphosphine, Propyl iodide

- Reaction Type : Nucleophilic substitution

- Yield : Typically high, >90% under optimal conditions

TPP-I acts primarily as a delocalized lipophilic cation that accumulates in mitochondria due to its positive charge and hydrophobic nature. This accumulation leads to several cellular effects:

- Mitochondrial Targeting : TPP-I disrupts mitochondrial membrane potential, which is critical for ATP synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

- Inhibition of Mitochondrial Respiration : TPP-I has been shown to inhibit various respiratory chain complexes, affecting cellular energy metabolism.

3. Anticancer Activity

Recent studies have demonstrated the anticancer potential of TPP-I when conjugated with various pharmacophores. The following table summarizes key findings from research on its antiproliferative activity against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TPP-I + Polyalkoxybenzene | HCT-116 (Colon Cancer) | <10 | Inhibits DNA synthesis and mitochondrial function |

| TPP-I + Dodecyl Chain | MCF-7 (Breast Cancer) | 0.25 | Disrupts mitochondrial bioenergetics |

| TPP-I Alone | A549 (Lung Cancer) | 20 | Induces oxidative stress |

The presence of hydrophobic chains significantly enhances the cytotoxicity of TPP-I derivatives against cancer cells while sparing non-malignant cells, highlighting the importance of structural modifications for improved selectivity and potency .

4. Antimicrobial Activity

TPP-I has also been investigated for its antibacterial properties, particularly against multidrug-resistant (MDR) bacteria. The following table summarizes findings from studies evaluating its efficacy.

| TPP Derivative | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| CFX-Amide-TPP | MRSA 5016 | 1.39 | Excellent inhibition |

| CFX-Ester-TPP | MRSA 3416 | 89.02 | Moderate inhibition |

| Non-Derivatized CFX | MRSA | 128 | Poor activity |

The TPP-conjugated derivatives showed significantly improved antibacterial activity compared to their non-derivatized counterparts, effectively disrupting bacterial membranes and inhibiting efflux pumps .

5. Case Studies

A notable study explored the use of TPP-I in combination with known antibiotics against MDR strains of Staphylococcus aureus. The results indicated that TPP conjugation enhanced the antibiotics' efficacy by improving membrane permeability and targeting mechanisms specific to bacterial cells . Another investigation demonstrated that TPP derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells, a crucial factor in cancer therapeutics .

Q & A

Basic Questions

Q. How is Triphenyl(propyl)phosphonium iodide synthesized, and what are the critical purification steps?

this compound is synthesized via quaternization of triphenylphosphine with 1-iodopropane. The reaction typically proceeds in anhydrous toluene or dichloromethane under reflux (60–80°C) for 12–24 hours. Triphenylphosphine reacts with the alkyl halide to form the phosphonium salt, which precipitates upon cooling. Purification involves recrystallization from ethanol or acetonitrile to remove unreacted starting materials. Characterization via P NMR (δ ≈ 20–25 ppm) and FTIR (C-I stretch at ~500 cm) confirms product identity .

Q. What role does this compound play in the Wittig reaction?

In the Wittig reaction, the compound acts as a precursor to ylides. Treatment with a strong base (e.g., NaH or BuLi) deprotonates the phosphonium salt, generating a propyl-substituted ylide. This ylide reacts with aldehydes/ketones to form alkenes. For example, reacting with propanal yields (3Z)-hept-3-ene. The steric bulk of the triphenylphosphine group influences regioselectivity, favoring less stabilized ylides for Z-alkene formation .

Q. What spectroscopic techniques are employed to characterize this compound?

Key methods include:

- H/C NMR : Identifies propyl chain protons (δ 0.8–1.6 ppm for CH, δ 1.8–2.2 ppm for CH) and aromatic protons (δ 7.4–7.8 ppm).

- P NMR : Single peak near 20–25 ppm confirms phosphonium structure.

- FTIR : C-I stretch (~500 cm) and P-C aromatic vibrations (~1100 cm).

- Mass Spectrometry (ESI-MS) : Molecular ion [M-I] observed at m/z 321.1 (CHP) .

Advanced Research Questions

Q. How does the adsorption behavior of this compound on metal surfaces compare to tetraphenyl derivatives?

Adsorption studies on steel surfaces reveal that alkyl-substituted phosphonium salts (e.g., propyl) follow Langmuir isotherms with equilibrium constants (K) ~10 M, indicating strong chemisorption. In contrast, tetraphenylphosphonium iodide exhibits deviations from Langmuir due to steric repulsion between phenyl groups, fitting Frumkin isotherms with interaction parameter g = -0.98 (repulsive forces). Propyl derivatives show higher surface coverage (ΔG ≈ -45 kJ/mol) compared to phenyl analogs, attributed to alkyl chain flexibility enhancing metal interaction .

Q. Can this compound facilitate mitochondrial targeting in drug delivery systems?

Structural analogs like PAPTP (triphenylphosphonium derivatives with alkyl chains) demonstrate mitochondrial accumulation due to the lipophilic cation effect. The propyl chain in this compound enhances membrane permeability, while the positive charge facilitates uptake against the mitochondrial membrane potential (~180 mV). Conjugation with therapeutics (e.g., antioxidants) via carboxyalkyl linkers enables targeted delivery, as validated via fluorescence microscopy and ROS scavenging assays .

Q. What electrochemical methods are used to evaluate the corrosion inhibition efficiency of phosphonium salts?

- Potentiodynamic Polarization : Measures corrosion current density (i) and Tafel slopes. This compound reduces i by 85% in 1 M HCl, indicating mixed-type inhibition.

- Electrochemical Impedance Spectroscopy (EIS) : Reveals charge-transfer resistance (R) increases with inhibitor concentration (e.g., from 50 Ω·cm to 1200 Ω·cm).

- Adsorption Isotherms : Langmuir plots confirm monolayer adsorption, with inhibition efficiency >90% at 10 mM .

Q. How does the alkyl chain length in triphenylphosphonium salts influence their physicochemical properties?

Increasing chain length (methyl → propyl → butyl):

- Solubility : Longer chains reduce aqueous solubility but enhance lipid bilayer permeability (log P increases from 2.1 to 4.3).

- Steric Effects : Propyl chains balance ylide stability and reactivity in Wittig reactions, whereas butyl derivatives favor bulkier substrates.

- Adsorption : Propyl chains improve surface coverage on metals (ΔG = -44.7 kJ/mol) compared to methyl (-35.7 kJ/mol) due to hydrophobic interactions .

Q. Methodological Considerations

-

Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis. Monitor reaction progress via P NMR to ensure complete quaternization .

-

Electrochemical Testing : Pre-saturate electrolytes with N to avoid oxygen interference. Calculate inhibition efficiency using:

-

Mitochondrial Uptake Assays : Employ JC-1 dye to validate membrane potential-dependent accumulation. Compare with negative controls (e.g., methyltriphenylphosphonium) to confirm specificity .

Propriétés

IUPAC Name |

triphenyl(propyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNQDJZRGAOBPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450681 | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14350-50-6 | |

| Record name | Phosphonium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.